molecular formula C18H17ClN2O2S2 B5539543 2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide

2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide

Cat. No. B5539543
M. Wt: 392.9 g/mol
InChI Key: ACQYWQCCQGMMPP-AWQFTUOYSA-N
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Description

Compounds with complex hydrazide functionalities, like the one you're interested in, often exhibit significant biological activities and possess intriguing chemical properties due to their structural complexity. Such compounds are synthesized through multi-step reactions, involving key functional group transformations and condensation reactions.

Synthesis Analysis

The synthesis of similar compounds often involves the initial formation of hydrazide derivatives, followed by condensation with various aldehydes to introduce aromatic substituents. For instance, the synthesis of certain benzohydrazide derivatives has been detailed through reactions involving cyclization of N'-substituted benzylidene derivatives under specific conditions (Jin et al., 2006).

Molecular Structure Analysis

Crystallographic analyses are crucial for understanding the molecular geometry and configuration of such compounds. For example, a related compound was analyzed using X-ray diffraction, demonstrating the E configuration of its C=N double bond and providing insights into the molecular orientation and intermolecular interactions within the crystal lattice (Purandara et al., 2019).

Chemical Reactions and Properties

These compounds often participate in various chemical reactions, including nucleophilic addition and cyclization, due to their active functional groups. The reactivity can lead to the synthesis of novel heterocyclic compounds with potential biological activities (Bekircan et al., 2015).

Scientific Research Applications

Antioxidant and Antitumor Activities

Research has indicated the potential of compounds related to 2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide in the field of antioxidant and antitumor activities. For instance, studies have synthesized nitrogen heterocycles demonstrating significant antioxidant and antitumor properties, suggesting that structurally similar compounds could also offer therapeutic benefits in these areas (El-Moneim, El‐Deen, & El-Fattah, 2011).

Antimicrobial and Antitumor Potential

Further research into the synthesis of fused 1,2,4-triazines, which bear resemblance to the structure of 2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide, has shown these compounds to possess antimicrobial and antitumor activities. This underscores the versatility of such molecules in combating various microbial infections and cancerous cells (Abd El-Moneim, Hasanen, El‐Deen, & Abd El-Fattah, 2015).

Lipase and α-Glucosidase Inhibition

A study focused on derivatives of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, a compound structurally related to 2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide, found significant inhibition of lipase and α-glucosidase. These enzymes are targets for the treatment of conditions like obesity and diabetes, indicating potential applications of such compounds in these therapeutic areas (Bekircan, Ülker, & Menteşe, 2015).

Corrosion Inhibition

Another intriguing application is in the field of corrosion inhibition. Compounds containing similar functional groups have been studied for their ability to inhibit the corrosion of metals in acidic mediums. This has implications for the protection of industrial machinery and infrastructure, providing a potential application for 2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide in materials science (Gece & Bilgiç, 2012).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S2/c19-14-3-7-17(8-4-14)25-12-18(22)21-20-9-13-1-5-15(6-2-13)23-16-10-24-11-16/h1-9,16H,10-12H2,(H,21,22)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQYWQCCQGMMPP-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)OC2=CC=C(C=C2)C=NNC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CS1)OC2=CC=C(C=C2)/C=N/NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide

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